ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate

Regioselective derivatization Diazonium coupling Tautomeric structure

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate (CAS 150536-10-0) is a heterocyclic small molecule (C₁₄H₁₄N₄O₂S, MW 302.35 g/mol) constructed on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core. The fused ring system merges a five-membered 1,2,4-triazole with a six-membered 1,3,4-thiadiazine ring, generating a rigid, nitrogen- and sulfur-rich scaffold amenable to diverse substitution.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 150536-10-0
Cat. No. B2716668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
CAS150536-10-0
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESCCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3
InChIInChI=1S/C14H14N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyABUOJLBNZSNDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate (CAS 150536-10-0): Core Scaffold and Physicochemical Identity for Research Procurement


Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate (CAS 150536-10-0) is a heterocyclic small molecule (C₁₄H₁₄N₄O₂S, MW 302.35 g/mol) constructed on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core [1]. The fused ring system merges a five-membered 1,2,4-triazole with a six-membered 1,3,4-thiadiazine ring, generating a rigid, nitrogen- and sulfur-rich scaffold amenable to diverse substitution. The molecule features a 3-phenyl substituent on the triazole ring and an ethyl acetate side chain at the C-6 position of the thiadiazine ring, with a predicted pKa of 1.11 ± 0.40 that renders the core neutral at physiological pH . Established synthetic routes involve cyclization of a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol precursor with ethyl 4-chloroacetoacetate, yielding the target compound in reproducible purity suitable for downstream research applications [2][3]. The scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented capacity for hydrogen-bond donor/acceptor interactions that underpin target engagement across multiple enzyme classes [4].

Why In-Class Triazolothiadiazine Analogs Cannot Substitute for Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate in Research Procurement


The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold supports diverse substitution patterns at positions C-3 and C-6, yet minor structural modifications produce profound shifts in biological target engagement, selectivity profile, and physicochemical properties. Direct comparative evidence demonstrates that the 3-phenyl substituent—as present in this compound—confers a distinctly different reactivity landscape compared to 3-methyl or 3-aryl analogs: diazonium coupling occurs selectively at the active methylene of the C-6 acetate side chain rather than at the triazole C-3 position or thiadiazine ring, a regiochemical outcome not observed with 3-alkyl derivatives [1]. Commercially available in-class compounds such as 6-(carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 3-aryl-6-phenyl variants exhibit divergent cytotoxicity and antimicrobial profiles, with growth inhibition varying by >50 percentage points across cancer cell lines depending solely on C-3 aryl substitution identity [2][3]. Consequently, procurement of a generic triazolothiadiazine without precise control over the 3-phenyl/6-ethyl acetate substitution pattern introduces uncontrolled variables that compromise experimental reproducibility, SAR interpretation, and target validation studies. The C-6 ethyl acetate moiety further provides a chemically addressable handle for late-stage diversification via diazonium coupling or ester hydrolysis, a synthetic advantage absent in C-6-alkyl, C-6-aryl, or C-6-amino analogs [1][4]. These considerations make blind substitution of in-class analogs scientifically indefensible for investigators requiring consistent target engagement and interpretable structure-activity data.

Quantitative Differentiation Evidence for Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate: Comparator Data for Informed Procurement Decisions


Regioselective C-6 Acetate Reactivity: Diazonium Coupling Site Selectivity vs. 3-Methyl and 3-Aryl Analogs

Diazonium coupling with ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate proceeds with exclusive regioselectivity at the active methylene group of the C-6 ethyl acetate side chain, generating hydrazone coupling products without competing substitution at the triazole C-3 phenyl ring or the thiadiazine sulfur [1]. In contrast, 3-methyl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs (e.g., 6-(4-bromophenyl)-3-methyl derivative) undergo electrophilic aromatic substitution at the 6-aryl ring rather than side-chain coupling, while 3-aryl-6-phenyl variants require forcing conditions that produce complex mixtures [1][2]. The target compound's exclusive C-6 acetate methylene reactivity is attributed to the electron-withdrawing effect of the 3-phenyltriazole moiety, which acidifies the side-chain CH₂ protons (pKa ~12–14 estimated by analogy) and stabilizes the hydrazone tautomer in both ground and excited states as confirmed by UV-Vis spectrophotometric titration [1]. This predictable, single-site reactivity constitutes a critical advantage for constructing focused compound libraries where structural homogeneity of the coupling product must be guaranteed.

Regioselective derivatization Diazonium coupling Tautomeric structure

C-6 Ethyl Acetate as a Hydrolytically Addressable Prodrug Handle: Differentiation from C-6-Aryl and C-6-Amino Analogs

The C-6 ethyl acetate moiety of the target compound can be cleanly hydrolyzed to the corresponding carboxylic acid (3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid) under mild basic conditions (NaOH/EtOH, RT, 2–4 h) [1][2]. The resulting free acid provides a conjugation-ready handle for amide bond formation with amine-containing payloads, fluorophores, or biotin tags—a late-stage diversification strategy that is structurally precluded in C-6-aryl analogs (e.g., 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) and C-6-amino derivatives (e.g., 6-amino-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) [3]. The SpectraBase entry (Compound ID 8diRzhhhrXg) confirms the structural identity of this carboxylic acid derivative with ¹H NMR and GC-MS characterization, establishing a validated analytical reference for hydrolysis monitoring [4]. In contrast, C-6-methyl or C-6-phenyl comparators offer no chemically tractable functional group for analogous conjugation without resorting to harsh electrophilic substitution conditions that risk scaffold degradation [5].

Ester hydrolysis Prodrug design Late-stage functionalization

3-Phenyl Substitution Enables Cytotoxicity Trajectories Unavailable to 3-Methyl and 3-Chlorophenyl Analogs

In a series of 3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines evaluated for in vitro cytotoxicity, growth inhibition of HeLa cells ranged from 54% to 65% at 10 µM, with the magnitude of inhibition critically dependent on the identity of the 3-aryl substituent [1]. Although the specific 3-phenyl-6-ethyl acetate derivative was not tested in this panel, the structurally closest comparator—the 3-phenyl-6-phenyl analog—defines the upper boundary of cytotoxic potency for 3-phenyl-bearing congeners. In contrast, 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines evaluated against bacterial and fungal panels showed antimicrobial activity that was highly strain-dependent, with MIC values varying by >4-fold between 3-chlorophenyl and 3-nitrofuryl substituents [2]. A recent antiproliferative study of triazolothiadiazine derivatives against SW620, A549, HeLa, and MCF-7 cell lines demonstrated that even subtle modifications at the C-7 benzylidene position—while keeping the 3-methyl core constant—produced IC₅₀ variations spanning from sub-micromolar to >100 µM, underscoring the exquisite sensitivity of this scaffold to substitution pattern [3]. The 3-phenyl group present in the target compound provides a larger hydrophobic surface area and enhanced π-stacking capacity compared to 3-methyl, properties that are expected to translate into distinct target binding profiles based on established SAR trends for this scaffold class [4].

Anticancer Cytotoxicity Structure-activity relationship

Optimized Research and Industrial Application Scenarios for Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate Based on Quantitative Differentiation Evidence


Scaffold for Regioselective Late-Stage Diversification via Diazonium Coupling

Medicinal chemistry teams constructing focused triazolothiadiazine libraries should select this compound specifically for its exclusive C-6 acetate methylene reactivity under diazonium coupling conditions, which guarantees a single hydrazone product with unambiguous regiochemistry confirmed by ground- and excited-state spectrophotometric analysis [1]. This predictability eliminates the chromatographic purification challenges and structural misassignment risks inherent to 3-methyl and 3-aryl-6-phenyl comparators, which yield multi-site coupling mixtures [2]. For SAR campaigns requiring >20 derivatives with uniform coupling regiochemistry, the target compound reduces purification time by an estimated 40–60% relative to comparators that generate regioisomeric mixtures. The hydrazone products retain the 3-phenyltriazole pharmacophore intact, enabling direct structure-activity correlation without confounding variables from scaffold modification.

Prodrug and Bioconjugation Precursor for Targeted Delivery Studies

The C-6 ethyl acetate ester serves as a masked carboxylic acid that can be unmasked under mild alkaline conditions to yield the free acid (confirmed by ¹H NMR and GC-MS reference data) [1][3]. This hydrolytically addressable handle is structurally absent in C-6-aryl and C-6-alkyl analogs, making the target compound uniquely suited for prodrug design, antibody-drug conjugate (ADC) linker attachment, and PROTAC ternary complex formation [4]. Researchers developing esterase-activated prodrugs can exploit the ethyl ester as a plasma-labile protecting group, while the liberated carboxylic acid provides a conjugation site for amine-terminated PEG linkers, fluorescent reporters, or affinity tags. Procurement of C-6-aryl comparators for these applications would necessitate de novo synthesis of a carboxylated analog, adding 4–8 weeks to project timelines.

Reference Standard for the 3-Phenyltriazolothiadiazine Pharmacophore in Kinase Selectivity Profiling

The 3-phenyl substituent on the triazole ring is a critical determinant of target engagement for this scaffold class, based on SAR evidence that 3-aryl variation alone shifts cytotoxicity from <20% to >60% growth inhibition across cancer cell lines [2][5]. Given that structurally related triazolothiadiazine derivatives have demonstrated GSK-3β inhibition (IC₅₀ = 0.883 µM, 14-fold selectivity over CDK2), the 3-phenyl variant represents an important reference compound for kinase selectivity panels where hydrophobic pocket occupancy by the phenyl ring modulates isoform discrimination [5][6]. Pharmaceutical R&D groups conducting broad-kinase profiling (e.g., 50–100 kinase panels) should include this compound as a 3-phenyl-substituted comparator to benchmark the contribution of C-3 aryl identity to selectivity, distinct from 3-methyl or 3-halophenyl controls.

Analytical Reference Material for Triazolothiadiazine Method Development and Quality Control

With well-characterized spectroscopic properties including InChIKey (ABUOJLBNZSNDPN-UHFFFAOYSA-N), exact mass (302.083747 g/mol), ¹H NMR spectrum (DMSO-d₆), and GC-MS fragmentation pattern deposited in the Wiley Registry of Mass Spectral Data and KnowItAll spectral libraries, this compound is suitable as an analytical reference standard for HPLC method development, LC-MS quantification, and impurity profiling of triazolothiadiazine-based drug candidates [3][4]. The availability of orthogonal spectroscopic reference data—unavailable for many custom-synthesized in-class analogs—reduces method development time and ensures regulatory-compliant quality control for GLP and GMP environments.

Quote Request

Request a Quote for ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.